molecular formula C18H14N4S B5640577 2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5640577
M. Wt: 318.4 g/mol
InChI Key: CEWYOSBCMOBHPW-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a benzylsulfanyl group at the 2-position and a phenyl group at the 7-position. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with benzyl chloride and phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
  • 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines

Uniqueness

2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both benzylsulfanyl and phenyl groups enhances its ability to interact with various biological targets, making it a versatile scaffold for drug design and development .

Properties

IUPAC Name

2-benzylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-18-20-17-19-12-11-16(22(17)21-18)15-9-5-2-6-10-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWYOSBCMOBHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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